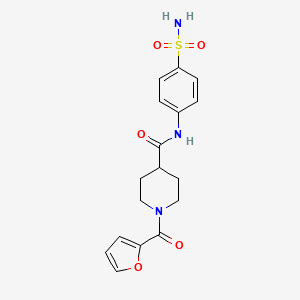
N-(5-benzyl-1,3,4-thiadiazol-2-yl)acetamide
Übersicht
Beschreibung
“N-(5-benzyl-1,3,4-thiadiazol-2-yl)acetamide” is a compound with the molecular formula C11H11N3OS . It has a molecular weight of 233.29 g/mol . The compound is also known by other names such as MLS000029132, N-(5-Benzyl-[1,3,4]thiadiazol-2-yl)-acetamide, CHEMBL1350844, and AKOS001359097 .
Synthesis Analysis
The synthesis of “this compound” and its derivatives has been reported in several studies . The structures of these compounds were confirmed by elemental analyses, IR, 1H NMR, 13C NMR, and MS spectral data .Molecular Structure Analysis
The compound has a 5-membered thiadiazole ring containing one sulfur and two nitrogen atoms . The InChI string of the compound is InChI=1S/C11H11N3OS/c1-8(15)12-11-14-13-10(16-11)7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,12,14,15) .Physical and Chemical Properties Analysis
The compound has a topological polar surface area of 83.1 Ų and a complexity of 243 . It has one hydrogen bond donor and four hydrogen bond acceptors . The compound has a rotatable bond count of 3 .Wissenschaftliche Forschungsanwendungen
Synthesis and Catalysis : A study by Yu et al. (2014) reported the synthesis of novel derivatives of N-(5-aryl-1,3,4-thiadiazol-2-yl)acetamide using carbodiimide condensation, highlighting a convenient and fast method for creating these compounds, which could have implications in medicinal chemistry and drug development (Yu et al., 2014).
Antibacterial and Antiviral Activities : Tang et al. (2019) designed and synthesized benzothiazole derivatives containing a 1,3,4-thiadiazole moiety, which showed promising antibacterial and antiviral activities. This suggests their potential as molecular templates for developing new antiviral and antibacterial agents (Tang et al., 2019).
Crystal Structure Analysis : Ismailova et al. (2014) synthesized a specific compound, N-(5-Benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(piperidin-1-yl)acetamide, and analyzed its crystal structure. This type of analysis is crucial for understanding the molecular geometry and potential interactions of these compounds (Ismailova et al., 2014).
Anticholinesterase Activity and Cytotoxicity : Altıntop et al. (2012) synthesized amide derivatives and investigated their potential anticholinesterase properties. This study indicates the potential of these compounds in treating diseases related to cholinesterase inhibition, like Alzheimer's (Altıntop et al., 2012).
Anticancer Screening : Abu-Melha (2021) synthesized N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds, which were evaluated for cytotoxic activities against various cancer cell lines, indicating potential in cancer treatment (Abu-Melha, 2021).
Evaluation as Anticancer Agents : Çevik et al. (2020) investigated new N-(5-substituted-1,3,4-thiadiazol-2-yl)acetamide derivatives for their anticancer activities, demonstrating promising results against specific cancer cell lines (Çevik et al., 2020).
Anticonvulsant Evaluation : Siddiqui et al. (2013) synthesized benzothiazole-1,3,4-thiadiazole conjugates and evaluated them for anticonvulsant activity, showing promising results and indicating potential for treating epilepsy (Siddiqui et al., 2013).
Analgesic Activity : Kaplancıklı et al. (2012) synthesized acetamide derivatives and investigated their potential analgesic activities, highlighting the potential of these compounds in pain management (Kaplancıklı et al., 2012).
Zukünftige Richtungen
Thiadiazole derivatives, including “N-(5-benzyl-1,3,4-thiadiazol-2-yl)acetamide”, have shown promise in various areas of medicinal chemistry . They have been studied for their potential as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents . Future research may focus on further exploring the pharmacological properties of these compounds and developing more effective therapeutic strategies .
Eigenschaften
IUPAC Name |
N-(5-benzyl-1,3,4-thiadiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3OS/c1-8(15)12-11-14-13-10(16-11)7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,12,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IANBJAROYDJXJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(S1)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(2-hydroxycyclohexyl)methyl]-5-methylthiophene-2-sulfonamide](/img/structure/B7595556.png)

![3-[[2-(3,4-Dichlorophenyl)acetyl]amino]oxolane-3-carboxylic acid](/img/structure/B7595582.png)
![3-[[2-(4-Fluorophenyl)acetyl]amino]oxolane-3-carboxylic acid](/img/structure/B7595584.png)
![2-[(3-Fluoropyridine-4-carbonyl)amino]-2-phenylpropanoic acid](/img/structure/B7595592.png)
![1-Cyclopentyl-4-[[1-(2-phenylethyl)tetrazol-5-yl]methyl]piperazine](/img/structure/B7595594.png)
![N-[(2-hydroxycyclohexyl)methyl]-2-(2-oxoazepan-1-yl)acetamide](/img/structure/B7595616.png)
![3-[(2-Hydroxycyclohexyl)methylsulfamoyl]benzoic acid](/img/structure/B7595622.png)
![N-[(2-hydroxycyclohexyl)methyl]-2-phenoxypropanamide](/img/structure/B7595629.png)





